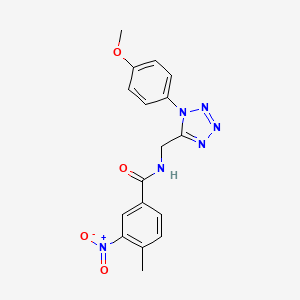

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the of an azide with a nitrile. For instance, 4-methoxyphenyl azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.

Attachment of the Tetrazole to the Benzamide: The tetrazole derivative is then coupled with a benzamide derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Nitration: The final step involves the nitration of the benzamide ring to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the nitration step to ensure better control over reaction conditions and to minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

Reduction: The nitro group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: The methoxy group can undergo nucleophilic aromatic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent.

Reduction: Pd/C with hydrogen gas, iron powder with hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in DMSO.

Major Products

Oxidation: 4-hydroxyphenyl derivative.

Reduction: 4-amino-3-methylbenzamide derivative.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving nitro and amide functionalities. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of the tetrazole ring is particularly interesting due to its bioisosteric properties, which can mimic carboxylic acids in drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors that typically interact with carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide: The chloro group can alter the electronic properties and reactivity of the compound.

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-aminobenzamide: The amino group can participate in different types of chemical reactions compared to the nitro group.

Uniqueness

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and biological interactions

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationship, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5O4 with a molecular weight of 387.4 g/mol. Its structure features a tetrazole ring, which is known for contributing to various biological activities, particularly in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇N₅O₄ |

| Molecular Weight | 387.4 g/mol |

| CAS Number | 920476-31-9 |

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. Studies have shown that related tetrazole derivatives possess potent antifungal and antibacterial activities. For instance, a series of synthesized pyrazole carboxamides demonstrated notable antifungal activity against various pathogens, suggesting that the tetrazole moiety may enhance such effects through structural similarity and electronic properties .

Antioxidant Properties

Antioxidant activity is another critical aspect of the biological profile of this compound. The presence of nitro and methoxy groups can influence the compound's ability to scavenge free radicals. In various assays, related compounds have shown strong radical scavenging capabilities, which are essential for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The anti-inflammatory potential of tetrazole-containing compounds has been documented in several studies. A notable example includes the evaluation of their effects on cytokine production and inflammatory pathways. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines, indicating a possible therapeutic application in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following factors are significant:

- Substituents : The presence of electron-donating groups (like methoxy) can enhance biological activity by stabilizing reactive intermediates.

- Ring Systems : The tetrazole ring is essential for binding interactions with biological targets, influencing potency and selectivity.

Case Studies and Research Findings

- Antifungal Activity : A study reported that derivatives with similar structures exhibited antifungal properties against Candida albicans and Aspergillus niger, suggesting that modifications to the tetrazole ring could yield more potent antifungal agents .

- In Vivo Studies : In vivo assessments demonstrated that compounds with similar structural features could significantly reduce inflammation in murine models, supporting their potential use in treating inflammatory diseases .

- Cytotoxicity Assays : Cytotoxicity evaluations indicated that certain derivatives showed selective toxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O4/c1-11-3-4-12(9-15(11)23(25)26)17(24)18-10-16-19-20-21-22(16)13-5-7-14(27-2)8-6-13/h3-9H,10H2,1-2H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBFBJADWLRCHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.